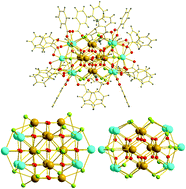Molecular nanoparticles of cerium dioxide: structure-directing effect of halide ions†
Chemical Communications Pub Date: 2020-04-14 DOI: 10.1039/C9CC08419C
Abstract
The use of halide ions in the synthesis of Ce/O clusters diverts the reaction to two halide-containing products: Cl− gives a new Ce20 nuclearity with both a high 1 : 1 Ce3+ : Ce4+ ratio and a high percentage of (100) facet coverage, whereas F− gives a known Ce6 nuclearity. Both products include bridging halide ions and are thus the first confirmation of non-oxo (OH−/O2−) anion incorporation onto the Ce/O cluster core.


Recommended Literature
- [1] Applications of biocatalytic arene ipso,ortho cis-dihydroxylation in synthesis
- [2] Gold nanoparticle-coated apoferritin conductive nanowires†
- [3] Condensed ferric dimers for green photocatalytic synthesis of nylon precursors†
- [4] Fabrication of mesoporous carbon supported Ni–Mo catalysts for the enhanced conversion of glucose to ethylene glycol†
- [5] Slow relaxation of the magnetization, reversible solvent exchange and luminescence in 2D anilato-based frameworks†‡
- [6] Site selectivity for protein tyrosine nitration: insights from features of structure and topological network†
- [7] Black-phosphorus crystal growth model deduced from the product distribution state under different process factors†
- [8] Inside front cover
- [9] The effects of overhang placement and multivalency on cell labeling by DNA origami†
- [10] 1D confined materials synthesized via a coating method for thermal catalysis and energy storage applications










